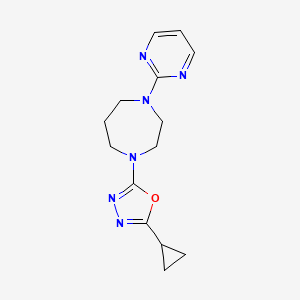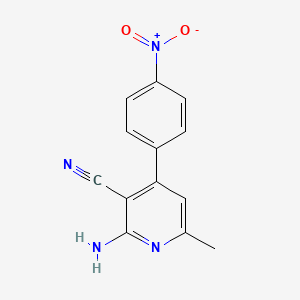![molecular formula C17H26N2O2 B5640804 ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5640804.png)
ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate, also known as EDP-239, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EDP-239 belongs to the class of piperidine carboxylates and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate acts as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways and physiological processes. The activation of sigma-1 receptors has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. This compound has also been shown to have an effect on calcium signaling and ion channel regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various neurological disorders. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antinociceptive effects, which may have potential therapeutic applications in the treatment of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes involved in sigma-1 receptor activation. This compound is also highly selective for the sigma-1 receptor, which reduces the likelihood of off-target effects. However, one limitation of this compound is its low solubility in water, which may complicate its use in certain experimental protocols.
Direcciones Futuras
There are several future directions for the study of ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate. One potential application is in the treatment of Alzheimer's disease, where it has shown promise in animal models. Further studies are needed to determine its efficacy and safety in humans. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and neuropathic pain. Further studies are needed to determine its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate involves a multistep process that utilizes various reagents and solvents. The first step involves the reaction of 4-(dimethylamino)benzyl chloride with piperidine to form 1-[4-(dimethylamino)benzyl]-4-piperidine. This intermediate product is then esterified with ethyl chloroformate to form this compound. The final product is purified using column chromatography to obtain a high purity compound.
Aplicaciones Científicas De Investigación
Ethyl 1-[4-(dimethylamino)benzyl]-4-piperidinecarboxylate has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, neurotransmitter release, and ion channel regulation. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Propiedades
IUPAC Name |
ethyl 1-[[4-(dimethylamino)phenyl]methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-21-17(20)15-9-11-19(12-10-15)13-14-5-7-16(8-6-14)18(2)3/h5-8,15H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZWPHXJBDKOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5640730.png)
![N-cyclohexyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5640733.png)
![5-{2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5640738.png)
![(1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5640742.png)
![1-{[4-(2-carboxyvinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5640745.png)


![(4-acetylpiperazin-1-yl)[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5640773.png)

![N-(2-methoxyethyl)-N-methyl-3-{[(tetrahydro-2H-pyran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5640789.png)
![ethyl 2-[(methoxyacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5640798.png)

![1-(ethylsulfonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5640819.png)
